molecular formula C15H17N3S B4822396 N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE

N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE

Cat. No.: B4822396
M. Wt: 271.4 g/mol
InChI Key: HNLYGYVJGHQBHY-UHFFFAOYSA-N
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Description

N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method involves the reaction of 2-aminobenzophenone with trans-vertical aromatic dinitrate esters through hydrogenation reduction . Another method includes the use of N-arylsulfonylaziridine activated by Lewis acid (BF3·OEt2) with TBAHS, leading to an intermediate that undergoes an SN2-type ring-opening reaction with isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include IBX for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.

Major Products

The major products formed from these reactions include various indole derivatives, such as indolyl-β-carboline alkaloids and other substituted indoles .

Mechanism of Action

The mechanism of action of N2-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism . This inhibition can lead to various biological effects, including modulation of immune responses and potential anticancer activity .

Properties

IUPAC Name

N-prop-2-enyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-2-8-16-15(19)18-9-7-14-12(10-18)11-5-3-4-6-13(11)17-14/h2-6,17H,1,7-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLYGYVJGHQBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1CCC2=C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320464
Record name N-prop-2-enyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

503607-28-1
Record name N-prop-2-enyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE
Reactant of Route 4
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE
Reactant of Route 6
N~2~-ALLYL-1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOLE-2-CARBOTHIOAMIDE

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